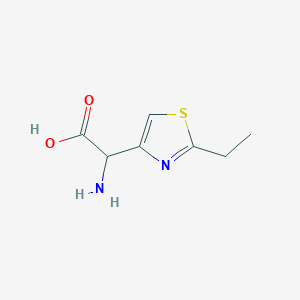![molecular formula C10H14ClNS B13235477 3-[(4-Methylphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13235477.png)
3-[(4-Methylphenyl)sulfanyl]azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylphenyl)sulfanyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H14ClNS and a molecular weight of 215.74 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include an azetidine ring substituted with a 4-methylphenylsulfanyl group.
Méthodes De Préparation
The synthesis of 3-[(4-Methylphenyl)sulfanyl]azetidine hydrochloride typically involves the reaction of azetidine with 4-methylphenylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
3-[(4-Methylphenyl)sulfanyl]azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Applications De Recherche Scientifique
3-[(4-Methylphenyl)sulfanyl]azetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
3-[(4-Methylphenyl)sulfanyl]azetidine hydrochloride can be compared with other azetidine derivatives and sulfanyl-substituted compounds. Similar compounds include:
- 3-(Phenylsulfanyl)azetidine hydrochloride
- 3-(Benzylsulfanyl)azetidine hydrochloride
- 3-(4-Chlorophenylsulfanyl)azetidine hydrochloride
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14ClNS |
|---|---|
Poids moléculaire |
215.74 g/mol |
Nom IUPAC |
3-(4-methylphenyl)sulfanylazetidine;hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c1-8-2-4-9(5-3-8)12-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H |
Clé InChI |
FZOFYLCUNOIOFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


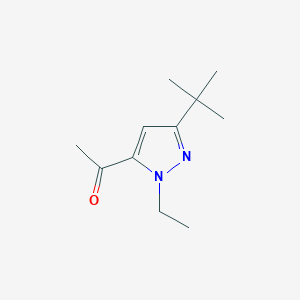
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13235407.png)
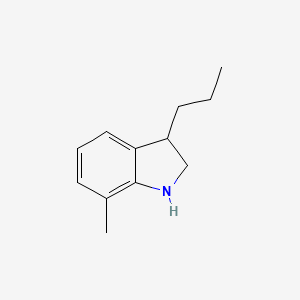
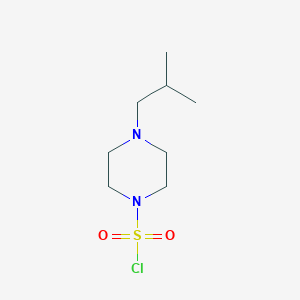
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal](/img/structure/B13235444.png)
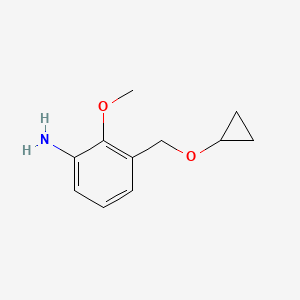
![2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13235459.png)
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13235464.png)
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13235467.png)
![3-Oxa-8-thia-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13235469.png)
![5-(Chloromethyl)spiro[2.3]hexane](/img/structure/B13235470.png)

![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride](/img/structure/B13235483.png)
